Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Catalog No.
S14036011
CAS No.
M.F
C16H19NO2
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

Product Name

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

IUPAC Name

benzyl 3-prop-2-ynylpiperidine-1-carboxylate

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C16H19NO2/c1-2-7-14-10-6-11-17(12-14)16(18)19-13-15-8-4-3-5-9-15/h1,3-5,8-9,14H,6-7,10-13H2

InChI Key

OLPYTGUIPLINEH-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted at the 3-position with a prop-2-yn-1-yl group and a benzyl ester at the carboxylate position. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate can be explored through various synthetic pathways. It can undergo nucleophilic substitutions, where the piperidine nitrogen can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds. Additionally, reactions involving the alkyne moiety (prop-2-yn-1-yl) can lead to cycloadditions or coupling reactions, expanding its utility in organic synthesis .

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate has shown potential biological activities, particularly in the realm of neuropharmacology. Similar compounds have been studied for their ability to interact with monoamine oxidase isoforms, which are critical enzymes in neurotransmitter metabolism. The structural features of this compound may influence its selectivity and potency as an inhibitor of these enzymes . Furthermore, its derivatives have been investigated for their effects on various cellular pathways, including those involved in cancer progression and neurodegenerative diseases.

The synthesis of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate can be achieved through several methods:

  • Alkylation of Piperidine: The piperidine ring can be alkylated using propargyl bromide to introduce the prop-2-yn-1-yl group.
  • Esterification: The carboxylic acid derivative can be converted to the benzyl ester through reaction with benzyl alcohol in the presence of acid catalysts.
  • Coupling Reactions: Utilizing coupling agents such as EDC or DCC can facilitate the formation of the ester bond between the carboxylic acid and benzyl alcohol .

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate has applications in medicinal chemistry, particularly in developing drugs targeting central nervous system disorders. Its structural analogs are being explored for their potential as inhibitors of monoamine oxidase, which could lead to treatments for depression and anxiety disorders. Additionally, compounds with similar frameworks have been investigated for their anticancer properties due to their ability to modulate key signaling pathways in cancer cells .

Interaction studies involving Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate focus on its binding affinity and selectivity towards various biological targets. For instance, studies on related piperidine derivatives have shown differential inhibition of monoamine oxidase isoforms A and B, suggesting that modifications to the structure can significantly alter pharmacological profiles . Molecular docking studies may also provide insights into how this compound interacts at the molecular level with target proteins.

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate shares structural similarities with several other compounds in terms of its piperidine core and alkyne functionality. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-PropargylpiperidinePiperidine ring with a propargyl substituentKnown for selective inhibition of monoamine oxidase
N-benzylpiperidinePiperidine ring with a benzyl substituentExhibits different pharmacological properties
4-styrylpiperidinePiperidine ring with a styryl groupPotential activity against various cancer types
3-(4-fluorobenzyl)piperidinePiperidine ring with a fluorobenzene substituentEnhanced activity against specific enzyme targets

The uniqueness of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate lies in its specific combination of a propynyl group and a benzoyl moiety, which may confer distinct biological activities compared to its analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

257.141578849 g/mol

Monoisotopic Mass

257.141578849 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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